Cas no 3765-86-4 (6-iodo-2-(trifluoromethyl)-1H-benzimidazole)

6-iodo-2-(trifluoromethyl)-1H-benzimidazole structure
3765-86-4 structure
Product Name:6-iodo-2-(trifluoromethyl)-1H-benzimidazole
CAS No:3765-86-4
MF:C8H4F3IN2
MW:312.030444145203
CID:1485314
PubChem ID:19584
Update Time:2025-11-07

6-iodo-2-(trifluoromethyl)-1H-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 6-iodo-2-(trifluoromethyl)-1H-benzimidazole
    • 1H-Benzimidazole, 5-iodo-2-(trifluoromethyl)-
    • BENZIMIDAZOLE, 5-IODO-2-(TRIFLUOROMETHYL)-
    • VWPQFAPZLPFZDE-UHFFFAOYSA-N
    • 1H-Benzimidazole,5-iodo-2-(trifluoromethyl)-
    • 3765-86-4
    • SCHEMBL11742667
    • 5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole
    • DTXSID90191077
    • 5-Iodo-2-(trifluoromethyl)benzimidazole
    • Inchi: 1S/C8H4F3IN2/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H,(H,13,14)
    • InChI Key: VWPQFAPZLPFZDE-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=C(C=1)NC(C(F)(F)F)=N2

Computed Properties

  • Exact Mass: 310.92889
  • Monoisotopic Mass: 311.93713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • PSA: 25.78

6-iodo-2-(trifluoromethyl)-1H-benzimidazole Pricemore >>

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Additional information on 6-iodo-2-(trifluoromethyl)-1H-benzimidazole

Comprehensive Guide to 6-iodo-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 3765-86-4): Properties, Applications, and Market Insights

6-iodo-2-(trifluoromethyl)-1H-benzimidazole (CAS 3765-86-4) is a specialized benzimidazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique iodo and trifluoromethyl functional groups, exhibits remarkable chemical properties that make it invaluable in modern synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential due to its structural versatility and reactivity.

The molecular structure of 6-iodo-2-(trifluoromethyl)-1H-benzimidazole features a benzimidazole core, which is known for its stability and ability to participate in diverse chemical reactions. The presence of the iodine atom at the 6-position enhances its utility in cross-coupling reactions, a topic frequently searched in organic synthesis forums and AI-driven chemistry platforms. Meanwhile, the trifluoromethyl group contributes to the compound's lipophilicity, a property highly sought after in drug discovery and material science applications.

In recent years, the demand for halogenated benzimidazoles like 6-iodo-2-(trifluoromethyl)-1H-benzimidazole has surged, driven by their role in developing antiviral agents and anticancer drugs. This aligns with trending searches on PubMed and Google Scholar, where queries such as "benzimidazole derivatives in medicine" and "trifluoromethyl compounds in drug design" have spiked. The compound's ability to act as a building block for more complex molecules makes it a staple in high-throughput screening libraries.

From a synthetic perspective, 6-iodo-2-(trifluoromethyl)-1H-benzimidazole is often synthesized via cyclization reactions involving o-phenylenediamine derivatives. This process, frequently discussed in chemistry webinars and patent filings, highlights the compound's relevance in green chemistry initiatives. Researchers are particularly interested in optimizing its production to reduce waste and improve yield—a hot topic in sustainable chemistry circles.

The agrochemical industry has also embraced 6-iodo-2-(trifluoromethyl)-1H-benzimidazole due to its potential as a pesticide intermediate. With global searches for "eco-friendly crop protection chemicals" rising, this compound's role in developing next-generation herbicides cannot be overstated. Its halogenated structure provides the necessary stability and bioactivity required for effective pest control while aligning with environmental regulations.

Market analysts note that the pharmaceutical intermediates sector, where 6-iodo-2-(trifluoromethyl)-1H-benzimidazole plays a pivotal role, is projected to grow at a CAGR of 6.8% through 2030. This growth is fueled by increasing R&D investments in precision medicine and targeted therapies, areas where benzimidazole derivatives excel. The compound's patent landscape is equally dynamic, with numerous filings related to its use in kinase inhibitors and enzyme modulators.

For laboratories handling 6-iodo-2-(trifluoromethyl)-1H-benzimidazole, proper storage conditions (typically under inert atmosphere) and handling protocols are critical. These precautions ensure the compound's stability and prevent degradation, a concern often raised in chemical safety databases and lab management software queries. Its spectroscopic data (NMR, MS) is well-documented in chemical registries, aiding in quality control and research reproducibility.

Looking ahead, the scientific community anticipates novel applications for 6-iodo-2-(trifluoromethyl)-1H-benzimidazole in material science, particularly in organic electronics and catalysis. With the rise of AI-assisted molecular design, this compound's structural motifs are being explored in computational chemistry studies to predict new functional materials. This intersection of experimental and in silico chemistry represents a cutting-edge trend in the field.

In summary, 6-iodo-2-(trifluoromethyl)-1H-benzimidazole (CAS 3765-86-4) stands at the crossroads of multiple scientific disciplines. Its versatility in medicinal chemistry, relevance in agrochemical innovation, and emerging role in advanced materials make it a compound of enduring interest. As research continues to uncover its full potential, this benzimidazole derivative will undoubtedly remain a key player in solving complex chemical challenges.

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